1-Cycloocten-1-ol, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

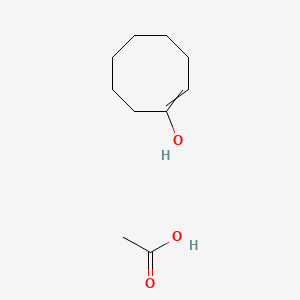

1-Cycloocten-1-ol, acetate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclooctanone and is known for its unique chemical properties and applications. This compound is typically found as a colorless to pale yellow liquid with a distinct odor. It is soluble in common organic solvents such as diethyl ether and acetone .

Vorbereitungsmethoden

1-Cycloocten-1-ol, acetate is generally synthesized through a two-step process involving esterification. The first step involves reacting 1-Cycloocten-1-ol with acetic acid in the presence of an acid catalyst to form an ester intermediate. This intermediate is then reacted with acetic anhydride to produce the final product . Industrial production methods often utilize flow chemistry setups for efficient and high-yield synthesis .

Analyse Chemischer Reaktionen

1-Cycloocten-1-ol, acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to 1-Cycloocten-1-ol.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance Industry

Fragrance Composition

1-Cycloocten-1-ol, acetate is utilized as a fragrance ingredient due to its distinctive olfactory properties. It imparts fresh, green, and floral notes that are desirable in perfumes and scented products. According to a patent, the compound can be incorporated into fragrance compositions to enhance or create new olfactory profiles . The ability to modify the scent through structural variations allows for a wide range of applications in perfumery.

Case Study: Fragrance Development

In a study exploring the use of cyclooctene derivatives in fragrances, researchers noted that this compound could be blended with other aromatic compounds to produce complex scent profiles that appeal to consumers. The compound's compatibility with various fragrance materials makes it a valuable addition to the perfumer's palette .

Applications in Organic Synthesis

Chemical Reactions

The compound serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, it can be used as a precursor for synthesizing more complex cyclic compounds through reactions such as Diels-Alder cycloadditions .

Case Study: Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in synthesizing novel cycloalkenes. By employing this compound as a starting material, chemists have successfully created new derivatives with enhanced properties for specific applications in pharmaceuticals and materials science .

Summary of Applications

| Application Area | Details |

|---|---|

| Fragrance Industry | Used as a fragrance ingredient with fresh and floral notes |

| Organic Synthesis | Acts as an intermediate for synthesizing complex cyclic compounds |

| Case Studies | Demonstrated utility in fragrance development and novel compound synthesis |

Wirkmechanismus

The mechanism by which 1-Cycloocten-1-ol, acetate exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity towards aldosterone synthase is due to its ability to bind to the enzyme’s active site, thereby preventing the synthesis of aldosterone. This interaction disrupts the aldosterone signaling pathway, which is crucial in regulating blood pressure and electrolyte balance.

Vergleich Mit ähnlichen Verbindungen

1-Cycloocten-1-ol, acetate can be compared with other similar compounds such as:

Cyclooctanone: A precursor in the synthesis of this compound, known for its use in organic synthesis.

Cyclooctanol: Another derivative of cyclooctane, used in various chemical reactions.

Cyclooctene: A related compound used in polymerization reactions and as a ligand in coordination chemistry

Biologische Aktivität

1-Cycloocten-1-ol, acetate, with the chemical formula C10H16O2, is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

This compound is a colorless to pale yellow liquid with a distinctive odor. It is soluble in common organic solvents such as diethyl ether and acetone. The compound is typically synthesized through a two-step esterification process involving 1-cycloocten-1-ol and acetic acid, catalyzed by an acid catalyst, followed by reaction with acetic anhydride.

Applications in Research and Medicine

Pharmaceutical Applications

Due to its inhibitory effects on aldosterone synthase, this compound is being explored as a candidate for treating conditions like hypertension and heart failure. The modulation of aldosterone levels can lead to improved management of these conditions by reducing fluid retention and lowering blood pressure .

Bioorthogonal Chemistry

In bioorthogonal chemistry, this compound serves as a valuable tool for labeling and tracking biological molecules. Its unique reactivity allows for selective reactions with biomolecules without interfering with natural biological processes, making it useful in drug development and molecular imaging.

Case Studies

Case Study 1: Aldosterone Synthase Inhibition

A study investigated the effects of various compounds on aldosterone synthase activity. Results showed that this compound significantly inhibited enzyme activity in vitro, leading to decreased aldosterone production. This finding supports its potential as a therapeutic agent for managing hypertension .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of several cycloalkene derivatives. While direct studies on this compound were not conducted, related compounds demonstrated significant free radical scavenging activity. This suggests that further research could reveal similar benefits for this compound in preventing oxidative stress-related diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H16O2 |

| CAS Number | 14478-13-8 |

| Solubility | Soluble in diethyl ether |

| Synthesis Method | Esterification |

| Primary Biological Activity | Aldosterone synthase inhibition |

Eigenschaften

IUPAC Name |

acetic acid;cycloocten-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O.C2H4O2/c9-8-6-4-2-1-3-5-7-8;1-2(3)4/h6,9H,1-5,7H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVQBBMZDTYJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCCC(=CCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40778913 |

Source

|

| Record name | Acetic acid--cyclooct-1-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14478-13-8 |

Source

|

| Record name | Acetic acid--cyclooct-1-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.